

"application of azanide;nickel in organic synthesis"

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Compound of Interest

Compound Name: Azanide;nickel

Cat. No.: B080663

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An overview of the application of **azanide;nickel** catalysts in modern organic synthesis is provided in these application notes. Nickel complexes that feature nitrogen-based ligands, especially amides (azanides), have become effective catalysts for a range of organic reactions. These catalysts are appealing because they are less expensive and more abundant on Earth than palladium catalysts. They also have special reactivity that makes it possible to create new synthetic techniques.

This document details the use of **azanide;nickel** catalysts in several important processes, such as C-C and C-N cross-coupling reactions, which are essential for the synthesis of pharmaceuticals and other complex organic molecules. For important experiments, detailed protocols and quantitative data are given, along with diagrams of the suggested reaction pathways.

Application 1: C-C Cross-Coupling Reactions

Nickel-amide complexes are highly effective catalysts for the formation of carbon-carbon bonds, particularly in Negishi and Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in synthetic chemistry for the construction of complex molecular frameworks.

Negishi Cross-Coupling of Amides

Nickel catalysis enables the cross-coupling of amide derivatives with organozinc reagents to form ketones. This transformation is significant as it utilizes readily available amides as starting materials and proceeds under mild conditions.

Quantitative Data:

Entry	Amide Substrate	Organozinc Reagent	Catalyst Loading (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	N-methoxy-N-methylbenzamide	Phenylzinc chloride	5	THF	25	12	95	
2	N-methoxy-N-methyl-4-chlorobenzamide	Phenylzinc chloride	5	THF	25	12	93	
3	N-methoxy-N-methyl-4-methoxybenzamide	Phenylzinc chloride	5	THF	25	12	<10	
4	N-methoxy-N-methyl-1-naphthalenecar	Methylzinc bromide	5	THF	25	12	74	

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5	N- methox y-N- methyl- 2- thiophe necarbo xamide	Phenylz inc chloride	5	THF	25	12	85

Suzuki-Miyaura Cross-Coupling of Amides

The Suzuki-Miyaura coupling of amides, particularly N-Boc activated amides, with boronic acids or their esters is another powerful application of nickel catalysis for C-C bond formation.

Quantitative Data:

Entry	Amide Substrate	Boronic Acid Derivative	Catalyst Loading (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	N-Boc-N-methylbenzamide	Phenylboronic acid	10	K ₃ PO ₄	Toluene	110	24	85	
2	N-Boc-N-methyl-4-cyanobenzamide	Phenylboronic acid	10	K ₃ PO ₄	Toluene	110	24	92	
3	N-Boc-N-methyl-4-vinylbenzamide	Phenylboronic acid	10	K ₃ PO ₄	Toluene	110	24	88	
4	N-Boc-N-methyl-2-naphthalenecarboxamide	Phenylboronic acid	10	K ₃ PO ₄	Toluene	110	24	95	

Application 2: C-N Cross-Coupling Reactions

Amide-based pincer nickel(II) complexes have proven to be excellent catalysts for C-N cross-coupling reactions of aryl halides with amines, a cornerstone of pharmaceutical synthesis.

Quantitative Data for C-N Cross-Coupling:

Entry	Aryl Halide	Amine	Catalyst Loading (mol %)	Base	Solvent	Temp (°C)	Time (h)	TON	Reference
1	Bromobenzene	Morpholine	0.2	KOBu-t	DMSO	110	3	450	
2	Chlorobenzene	Morpholine	0.2	KOBu-t	DMSO	110	3	150	
3	Iodobenzene	Morpholine	0.2	KOBu-t	DMSO	110	3	200	
4	4-Bromoanisole	Aniline	0.2	KOBu-t	DMSO	110	3	400	
5	4-Bromotoluene	Benzylamine	0.2	KOBu-t	DMSO	110	3	480	

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Negishi Cross-Coupling of Amides

This protocol is adapted from the work of the Garg group for the synthesis of ketones from amides.

Materials:

- $\text{Ni}(\text{cod})_2$ (5 mol%)
- $\text{IPr}\cdot\text{HCl}$ (N,N'-Bis(2,6-diisopropylphenyl)imidazolium chloride) (5 mol%)
- NaOt-Bu (10 mol%)
- Amide (1.0 equiv)
- Organozinc reagent (1.5 equiv)
- Anhydrous THF

Procedure:

- To an oven-dried Schlenk tube under an argon atmosphere, add $\text{Ni}(\text{cod})_2$ (5 mol%), $\text{IPr}\cdot\text{HCl}$ (5 mol%), and NaOt-Bu (10 mol%).
- Add the amide (1.0 equiv) to the tube.
- Add anhydrous THF via syringe.
- Add the organozinc reagent (1.5 equiv) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 12 hours.
- Upon completion, quench the reaction with a saturated aqueous solution of NH_4Cl .
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Nickel-Catalyzed C-N Cross-Coupling

This protocol is based on the work of Ghosh and coworkers using an amide-based pincer nickel(II) catalyst.

Materials:

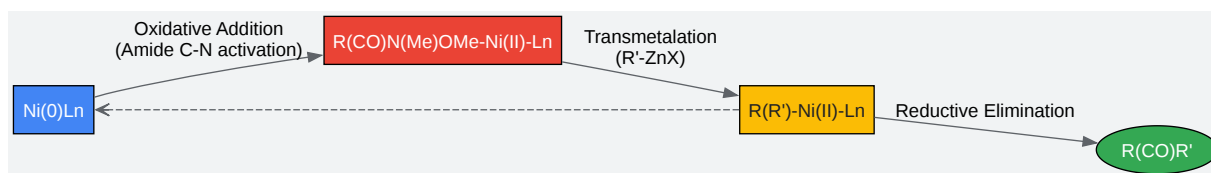
- Amide-based pincer nickel(II) catalyst (0.2 mol%)
- Aryl halide (1.0 equiv)
- Amine (1.2 equiv)
- KOBu-t (1.5 equiv)
- Anhydrous DMSO

Procedure:

- In a glovebox, add the pincer nickel(II) catalyst (0.2 mol%), KOBu-t (1.5 equiv), and a stir bar to a reaction vial.
- Add anhydrous DMSO, followed by the amine (1.2 equiv) and the aryl halide (1.0 equiv).
- Seal the vial and remove it from the glovebox.
- Heat the reaction mixture in an oil bath at 110 °C for 3 hours.
- After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
- Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.
- Purify the residue by column chromatography on silica gel.

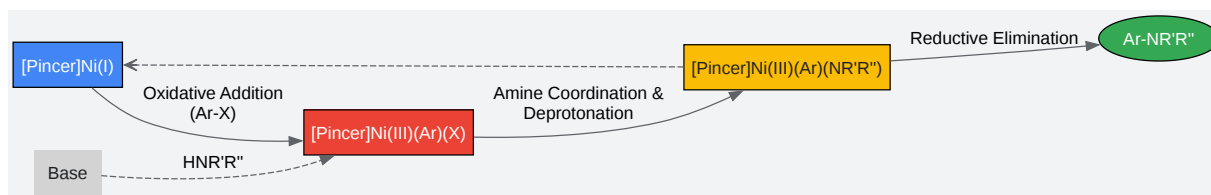
Catalytic Cycles and Workflows

The following diagrams illustrate the proposed catalytic cycles for the described transformations.



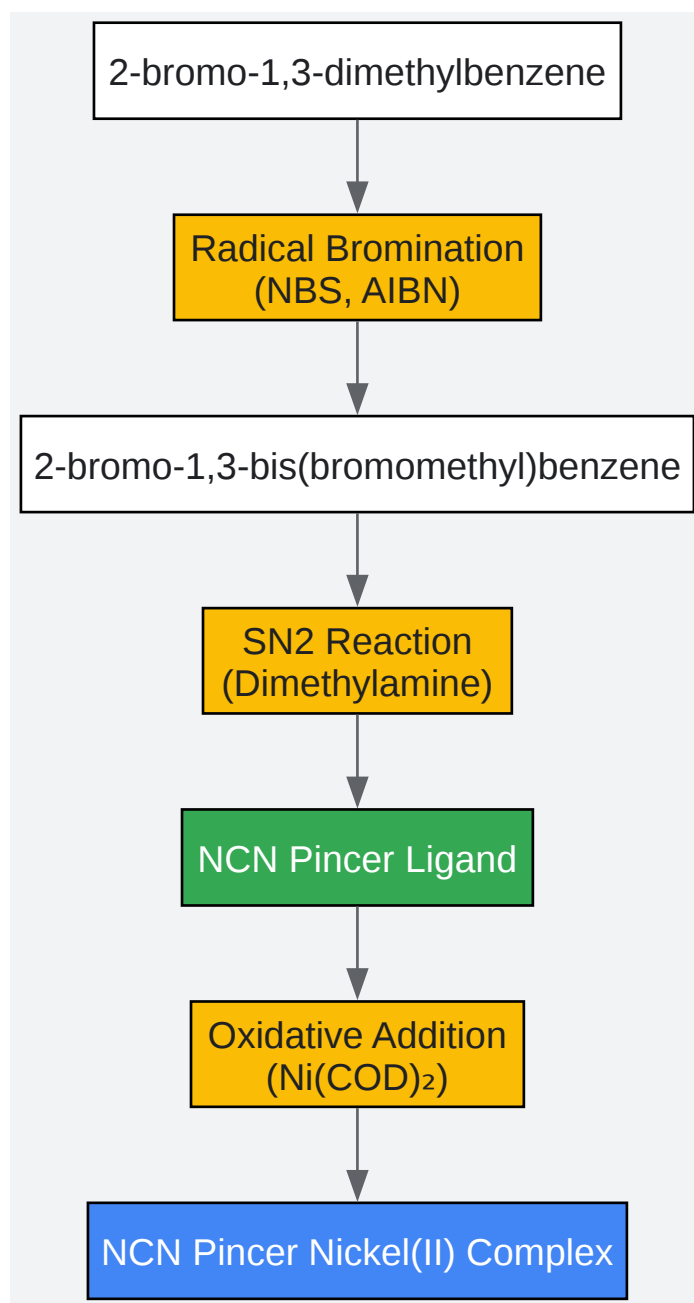
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Catalytic cycle for Negishi cross-coupling of amides.



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Proposed Ni(I)-Ni(III) catalytic cycle for C-N cross-coupling.



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Workflow for the synthesis of an NCN pincer nickel catalyst.

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